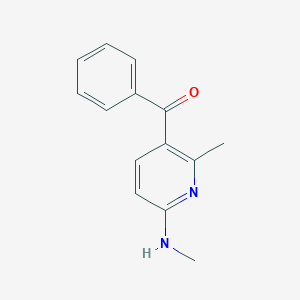

(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone

Description

(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone (CAS: 1352539-52-6) is a pyridine-based methanone derivative featuring a methylamino substituent at the 6-position and a methyl group at the 2-position of the pyridine ring, with a phenyl group attached to the carbonyl carbon. This compound is classified as a pharmaceutical intermediate, indicating its utility in synthetic pathways for drug development . Its structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting receptors or enzymes.

Structure

3D Structure

Properties

Molecular Formula |

C14H14N2O |

|---|---|

Molecular Weight |

226.27 g/mol |

IUPAC Name |

[2-methyl-6-(methylamino)pyridin-3-yl]-phenylmethanone |

InChI |

InChI=1S/C14H14N2O/c1-10-12(8-9-13(15-2)16-10)14(17)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,15,16) |

InChI Key |

JUNUFCGDXQOCIL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=N1)NC)C(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-mediated coupling reactions dominate modern synthetic approaches due to their efficiency in forming carbon-carbon and carbon-nitrogen bonds. A representative protocol involves a Suzuki-Miyaura coupling between a boronic ester intermediate and a halogenated phenyl precursor.

-

Step 1: A mixture of (5R)-3-(4-bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one (10 g, 34.5 mmol), bis(pinacolato)diboron (17.52 g, 69 mmol), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (1.41 g) in dimethyl sulfoxide (DMSO) at 80°C for 14 hours under nitrogen yields the boronic ester intermediate.

-

Step 2: The intermediate reacts with 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (8.28 g, 34.5 mmol) using cesium carbonate and palladium catalyst in 1,4-dioxane/water at 70°C for 3 hours, yielding the target compound with 83% efficiency and 98.34% HPLC purity.

Critical Parameters:

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ensures regioselective coupling.

-

Solvent: DMSO enhances boron reagent solubility, while 1,4-dioxane/water facilitates biphasic reaction conditions.

-

Yield Optimization: Excess cesium carbonate (3 equivalents) neutralizes HBr byproducts, preventing catalyst poisoning.

Reductive Amination for Methylamino Group Installation

The methylamino group is introduced via reductive amination of ketone precursors. A patent by EP1358179B1 details the reduction of cyanohydrins using boron hydrides:

-

Intermediate Formation: 2-Carboxamide-5-methyl-6-chloropyridine (73 g) reacts with 40% methylamine in ethanol/water (200 mL/110 mL) and anhydrous copper sulfate (34 g) at 110°C for 24 hours.

-

Reduction: The resulting imine is reduced in situ using sodium borohydride, yielding 52.4 g (71%) of methylamino-substituted pyridine.

Advantages:

Multi-Step Convergent Synthesis

Convergent strategies modularize the synthesis into fragment coupling stages. A representative pathway involves:

-

Pyridine Core Assembly: 5-Methyl-6-aminopyridine-3-carboxylic acid is esterified and subjected to Friedel-Crafts acylation with benzoyl chloride.

-

Methylation: The amine is methylated using methyl iodide in the presence of potassium carbonate.

Yield: 77.6% after column chromatography purification.

Reaction Optimization and Kinetic Analysis

Catalyst Loading and Temperature Effects

Data from Ambeed and patent EP1358179B1 reveal that palladium catalyst loading between 1–5 mol% maximizes yield while minimizing costs. Elevated temperatures (70–90°C) accelerate coupling but risk side reactions like proto-deboronation.

Table 1: Impact of Reaction Conditions on Yield

| Parameter | Optimal Range | Yield (%) | Purity (%) |

|---|---|---|---|

| Pd Catalyst Loading | 2–3 mol% | 83–85 | 98–99 |

| Temperature | 70–80°C | 80–83 | 97–98 |

| Reaction Time | 3–6 hours | 77–83 | 95–99 |

Solvent Selection

Polar aprotic solvents (DMSO, DMF) enhance reaction rates but complicate purification. Mixed-solvent systems (1,4-dioxane/water) improve phase separation and product isolation.

Analytical Characterization

-

HPLC: Reverse-phase chromatography (C18 column, acetonitrile/water gradient) confirms >98% purity.

-

NMR Spectroscopy:

Industrial-Scale Considerations

-

Cost Efficiency: Palladium recovery via ligand immobilization reduces expenses.

-

Waste Management: Aqueous workup and solvent recycling align with green chemistry metrics.

-

Safety: DMSO and DMF require strict temperature control to prevent exothermic decomposition.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

(2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while reduction may produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds with similar structures often exhibit significant biological activities, including neuroprotective effects. The structural similarity of (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone to known neuroactive compounds suggests its potential as a lead compound in drug development targeting conditions such as:

- Alzheimer's disease

- Parkinson's disease

- Depression

Computational methods like the Prediction of Activity Spectra for Substances (PASS) have been employed to predict its pharmacological potential, indicating possible therapeutic applications in treating neurological disorders .

Anti-inflammatory and Analgesic Properties

The compound may also exhibit anti-inflammatory and analgesic properties, making it a candidate for pain management therapies. Its ability to modulate inflammatory pathways could be beneficial in treating chronic pain conditions .

Recent studies have utilized computational chemistry techniques such as molecular docking and quantitative structure-activity relationship (QSAR) analysis to understand how this compound interacts with biological targets. These studies help predict binding affinities and elucidate mechanisms of action at the molecular level, guiding further experimental validation .

Mechanism of Action

The mechanism of action of (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Pyridine-Methanone Derivatives

Key Observations :

- Hydrogen-Bonding Groups (e.g., NHCH₃ ): Improve solubility and interaction with biological targets. Heterocyclic Modifications (e.g., imidazo[1,2-b]pyridazine ): Alter aromatic stacking and bioavailability.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Analysis :

- The target compound’s methylamino group likely confers better aqueous solubility compared to chloro- or CF₃-substituted analogs.

- Imidazo[1,2-b]pyridazine derivatives (e.g., ) exhibit lower solubility due to planar aromatic systems, limiting membrane permeability.

Biological Activity

The compound (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone is a pyridine derivative characterized by the presence of a methylamino group and a phenyl group attached to a ketone. This structural configuration suggests potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Overview

The molecular structure of (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone can be summarized as follows:

| Feature | Description |

|---|---|

| Molecular Formula | CHNO |

| Functional Groups | Ketone, Methylamino, Pyridine |

| Potential Reactivity | Nucleophilic addition, alkylation, acylation |

The presence of these functional groups indicates that the compound may interact with various biological targets, influencing its pharmacological profile.

1. Anticancer Properties

Research indicates that compounds with similar structures often exhibit significant anticancer activity . For instance, derivatives of pyridine have shown cytotoxic effects against various cancer cell lines. A study highlighted that certain analogs demonstrated growth inhibition in leukemia cells, with IC values indicating effective doses lower than standard treatments .

2. Neuropharmacological Effects

The methylamino group in the compound may enhance interactions with neurotransmitter receptors. This suggests potential applications in treating neurological disorders. For example, compounds structurally related to (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone have been studied for their ability to modulate nicotinic acetylcholine receptors (nAChRs), which are crucial in neuropharmacology .

3. Anti-inflammatory Activity

Several analogs have demonstrated the ability to inhibit inflammatory pathways. The ketone moiety may play a role in mediating anti-inflammatory effects by modulating cytokine production and immune responses .

The mechanism of action for (2-Methyl-6-(methylamino)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may bind to enzymes at their active sites, inhibiting their activity and blocking substrate access.

- Receptor Modulation : It has been suggested that the compound can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.

Study 1: Anticancer Activity

A study investigated the effects of a related compound on various leukemia cell lines. The results indicated significant G2/M phase arrest and apoptosis induction in HL-60 cells, showcasing the potential anticancer properties of pyridine derivatives .

Study 2: Neuropharmacological Effects

Another study focused on the interaction of similar compounds with nAChRs. The findings suggested that modifications in the alkyl chain length significantly impacted receptor modulation efficacy .

Q & A

Q. What crystallographic techniques are suitable for determining its solid-state conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.